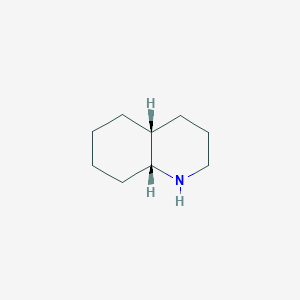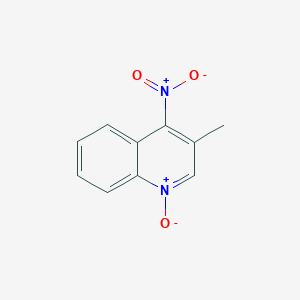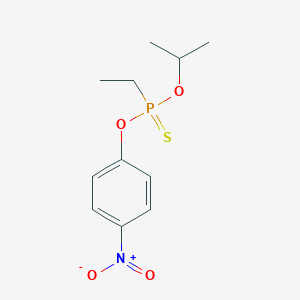
O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate, commonly known as paraoxon, is a highly toxic organophosphate compound. It is a product of the degradation of the insecticide parathion and is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds.
Mecanismo De Acción
The mechanism of action of paraoxon is similar to that of other organophosphate compounds. Paraoxon binds irreversibly to the active site of acetylcholinesterase, forming a covalent bond with the serine residue at the active site. This results in the inhibition of acetylcholinesterase activity and the accumulation of acetylcholine in the nervous system.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of paraoxon are similar to those of other organophosphate compounds. The accumulation of acetylcholine in the nervous system leads to a range of physiological effects, including muscle twitching, respiratory distress, and convulsions. In severe cases, organophosphate poisoning can lead to coma and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Paraoxon is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds. One advantage of using paraoxon is that it is a highly toxic compound, which allows researchers to study the effects of organophosphate poisoning in a controlled laboratory setting. However, the high toxicity of paraoxon also poses a risk to researchers, and strict safety protocols must be followed when working with this compound.
List of
Direcciones Futuras
1. Development of new therapies for organophosphate poisoning
2. Identification of new targets for organophosphate compounds
3. Study of the long-term effects of organophosphate exposure
4. Development of new methods for detecting organophosphate exposure
5. Investigation of the effects of organophosphate exposure on the microbiome
6. Study of the effects of organophosphate exposure on the immune system
7. Investigation of the effects of organophosphate exposure on the developing brain
8. Development of new methods for detoxifying organophosphate compounds
9. Study of the effects of organophosphate exposure on cardiovascular health
10. Investigation of the effects of organophosphate exposure on reproductive health.
Métodos De Síntesis
Paraoxon can be synthesized by the reaction of parathion with sodium hydroxide. The reaction results in the cleavage of the ester bond in parathion, forming paraoxon and p-nitrophenol. The reaction is highly exothermic and must be carried out under carefully controlled conditions to prevent thermal runaway.
Aplicaciones Científicas De Investigación
Paraoxon is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds. Organophosphates are a class of compounds that inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the nervous system, resulting in a range of physiological effects.
Propiedades
Número CAS |
13361-94-9 |
|---|---|
Nombre del producto |
O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate |
Fórmula molecular |
C11H16NO4PS |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
ethyl-(4-nitrophenoxy)-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-17(18,15-9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
Clave InChI |
WTXJPHFZRRJHGY-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
SMILES canónico |
CCP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
Sinónimos |
Ethylphosphonothioic acid O-isopropyl O-(p-nitrophenyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



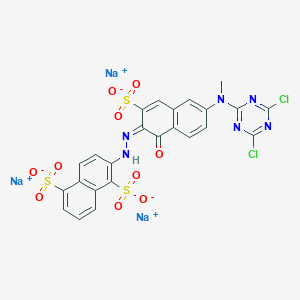

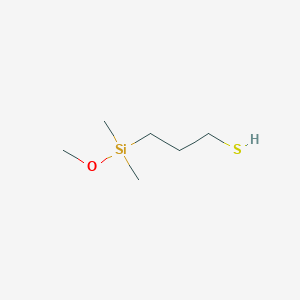
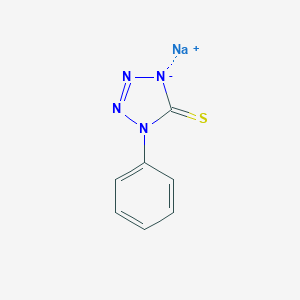
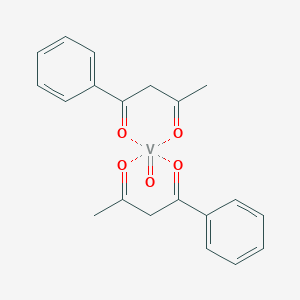

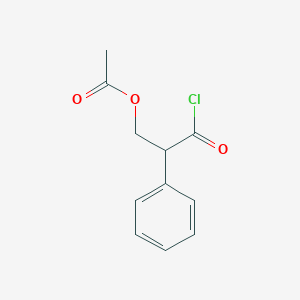
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
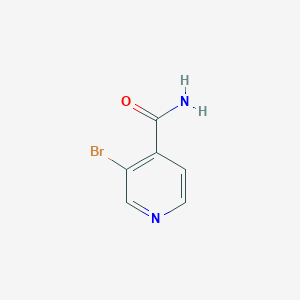
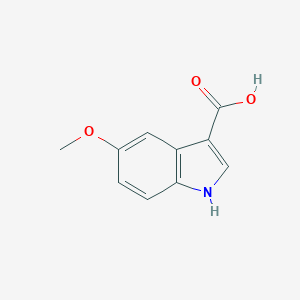
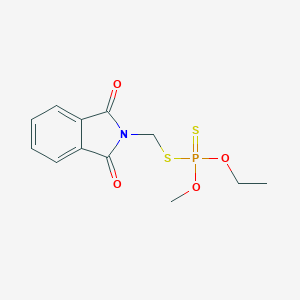
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
